molecular formula C23H22ClNO3 B5180019 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide

Cat. No. B5180019
M. Wt: 395.9 g/mol
InChI Key: QMOMDBHRCVDLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide involves its binding to specific receptors in the brain and other tissues. This binding can lead to a range of biochemical and physiological effects, depending on the specific receptor involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide are varied and depend on the specific receptor it binds to. Some of the effects that have been observed include changes in neurotransmitter release, alterations in ion channel function, and modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide in lab experiments. One advantage is its selectivity for certain receptors, which allows for more precise investigation of their function. However, one limitation is that it may not be suitable for all types of experiments, as its effects can be highly specific and may not generalize to other systems.

Future Directions

There are many potential future directions for research involving 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide. Some possible areas of investigation include its potential as a therapeutic agent for various neurological and psychiatric disorders, its use in the development of new drugs with improved selectivity and efficacy, and its application in the study of specific cellular signaling pathways. Further research is needed to fully understand the potential of this compound and its role in various biological processes.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide involves a series of chemical reactions, including the condensation of 4-chlorobenzyl chloride with 3-methoxy-N-(3,4-dimethylphenyl)propanamide, followed by further reactions to produce the final compound. This synthesis method has been widely used and optimized over the years, resulting in high yields and purity of the final product.

Scientific Research Applications

The unique chemical structure of 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide has led to its use in a variety of scientific research applications. One area of particular interest is its potential as a tool for studying the function of specific receptors in the brain and other tissues. This compound has been shown to selectively bind to certain receptors, allowing researchers to investigate their role in various physiological processes.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-15-4-10-20(12-16(15)2)25-23(26)18-7-11-21(22(13-18)27-3)28-14-17-5-8-19(24)9-6-17/h4-13H,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOMDBHRCVDLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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